molecular formula C13H24N2 B13850912 N-cyclohexylcyclohexanecarboximidamide

N-cyclohexylcyclohexanecarboximidamide

Cat. No.: B13850912
M. Wt: 208.34 g/mol
InChI Key: UUBUUJBIUDDWPL-UHFFFAOYSA-N
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Description

N-Cyclohexylcyclohexanecarboximidamide is a high-purity chemical intermediate designed for advanced research and development applications, particularly in organic synthesis and pharmaceutical sciences. The carboximidamide functional group is a key precursor in the synthesis of various nitrogen-containing heterocycles, making this compound a valuable building block for medicinal chemistry programs targeting novel therapeutic agents . Compounds featuring cyclohexyl subunits are often explored for their potential in creating symmetrical, well-defined molecular scaffolds, which can be critical in the development of next-generation lipid-like nanoparticles (LLNPs) for drug delivery systems . As a research chemical, its mechanism of action is application-specific and may involve acting as a key intermediate in multi-step synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N'-cyclohexylcyclohexanecarboximidamide

InChI

InChI=1S/C13H24N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15)

InChI Key

UUBUUJBIUDDWPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2CCCCC2)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of N Cyclohexylcyclohexanecarboximidamide

Novel Approaches to N-cyclohexylcyclohexanecarboximidamide Formation

The direct formation of N-substituted amidines, such as this compound, from the direct addition of an amine to a nitrile is often challenging. nih.govcore.ac.uk To overcome this, several innovative strategies have been developed to facilitate this transformation, offering improvements in efficiency, yield, and environmental impact.

Mechanochemical Synthesis Strategies

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis. While specific mechanochemical synthesis of this compound is not extensively documented, analogous reactions for amide synthesis suggest its potential applicability. Ball milling of a nitrile, such as cyclohexanecarbonitrile (B123593), with cyclohexylamine (B46788) in the presence of a suitable catalyst could potentially yield the desired amidine. This method often leads to accelerated reaction times and can sometimes result in different product selectivities compared to conventional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours to minutes. mdpi.comorganic-chemistry.org This technique relies on the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of this compound, a mixture of cyclohexanecarbonitrile and cyclohexylamine in a suitable solvent could be subjected to microwave irradiation. This approach is anticipated to enhance the rate of the nucleophilic addition, potentially leading to higher yields and cleaner reactions compared to conventional heating methods. The use of microwave energy can be particularly advantageous for overcoming the activation barrier associated with the direct amination of nitriles.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.govnih.gov A plausible MCR strategy for this compound could involve the in-situ formation of an enamine from a ketone and an amine, which then reacts with an azide. nih.gov While a direct three-component synthesis for the target molecule is not explicitly described, the principles of MCRs suggest that a convergent approach involving cyclohexanecarbonitrile, cyclohexylamine, and a third component under specific catalytic conditions could be devised. Such a strategy would be highly atom-economical and step-efficient.

Multistep Synthesis Sequences and Optimization

Traditional multistep synthesis remains a cornerstone for the preparation of amidines. A prominent and well-established method is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then reacted with an amine to produce the desired amidine. wikipedia.org

For the synthesis of this compound, this two-step process would be as follows:

Formation of the Pinner Salt: Cyclohexanecarbonitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride to form the ethyl cyclohexanecarboximidate hydrochloride salt.

Amination: The isolated Pinner salt is then reacted with cyclohexylamine to yield this compound.

Optimization of this sequence involves careful control of reaction conditions such as temperature, solvent, and stoichiometry to maximize the yield and purity of the final product.

StepReactantsReagents/ConditionsIntermediate/ProductTypical Yields (Analogous Reactions)
1Cyclohexanecarbonitrile, EthanolAnhydrous HClEthyl cyclohexanecarboximidate hydrochloride70-90%
2Ethyl cyclohexanecarboximidate hydrochloride, CyclohexylamineInert solvent, room temperatureThis compound60-85%

Another approach involves the activation of the amine using a strong base. nih.govuoregon.edu Deprotonation of cyclohexylamine with a strong base like n-butyllithium would generate a highly nucleophilic lithium amide salt. This activated amine can then readily add to the nitrile group of cyclohexanecarbonitrile to form the lithium salt of the amidine, which is subsequently protonated during workup to give the final product. core.ac.uk

Reactant 1Reactant 2Reagents/ConditionsProductTypical Yields (Analogous Reactions)
CyclohexylamineCyclohexanecarbonitrile1. n-BuLi, THF, room temp. 2. Acidic workupThis compound40-80%

Precursor Chemistry and Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound relies on the strategic selection and modification of precursor molecules.

Tailoring Synthetic Routes for N-substituted Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved by varying the amine component in the final step of the Pinner reaction or in the base-activated nitrile addition. By replacing cyclohexylamine with other primary or secondary amines, a diverse library of N-substituted analogues can be generated. For instance, using aniline (B41778) would lead to an N-phenyl derivative, while using a substituted alkylamine would introduce different alkyl groups on the nitrogen atom.

The copper-catalyzed addition of amines to nitriles also offers a versatile route for creating N-substituted amidines. mdpi.com This method can tolerate a range of functional groups on both the nitrile and the amine, allowing for the synthesis of a wide array of derivatives.

Nitrile PrecursorAmine PrecursorCatalyst/ConditionsProduct
CyclohexanecarbonitrileAnilineCuCl, Cs2CO3, O2, 100 °CN-phenylcyclohexanecarboximidamide
CyclohexanecarbonitrileBenzylamineCuCl, Cs2CO3, O2, 100 °CN-benzylcyclohexanecarboximidamide
Substituted cyclohexanecarbonitrileCyclohexylamineCuCl, Cs2CO3, O2, 100 °CN-cyclohexyl-(substituted)cyclohexanecarboximidamide

Furthermore, derivatization can occur on the cyclohexane (B81311) rings of the molecule. Starting with a substituted cyclohexanecarbonitrile or a substituted cyclohexylamine allows for the introduction of various functional groups into the final amidine structure. This approach provides a powerful tool for systematically modifying the chemical properties of the target molecule.

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound, which aims to control the three-dimensional arrangement of its atoms, presents a notable challenge in synthetic organic chemistry. While direct stereoselective methods for this specific acyclic amidine are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied to envision potential routes.

Approaches to inducing stereoselectivity could focus on the use of chiral auxiliaries, catalysts, or reagents. For instance, a chiral auxiliary attached to either the cyclohexanecarbonitrile or the cyclohexylamine starting material could direct the stereochemical outcome of the amidine-forming reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another potential strategy involves the use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, to create a chiral environment around the reactants, thereby favoring the formation of one stereoisomer over the other. Organocatalysis, utilizing small chiral organic molecules, also presents a promising avenue for asymmetric aza-Michael reactions and related transformations that could potentially be adapted for the synthesis of chiral amidines. The development of stereoselective methods for acyclic amidines remains an active area of research, with the goal of achieving high diastereoselectivity and enantioselectivity.

Reaction Condition Optimization for this compound Production

The optimization of reaction conditions is paramount for the efficient and high-yield synthesis of this compound. Key parameters that significantly influence the reaction outcome include the choice of solvent, reaction temperature and pressure, and the selection and loading of an appropriate catalyst.

Solvent Effects in this compound Synthesis

The solvent plays a crucial role in amidine synthesis, influencing reactant solubility, reaction rates, and in some cases, catalyst stability and activity. In the context of copper-catalyzed amidine synthesis, which is a plausible method for preparing this compound, the choice of solvent is critical. Apolar solvents such as toluene (B28343) and ethyl acetate (B1210297) have been shown to be effective, facilitating the desired transformation. In contrast, polar coordinating solvents like methanol (B129727) and acetonitrile (B52724) can inhibit the catalytic activity of copper by coordinating to the metal center, thus impeding the reaction. The selection of an appropriate solvent is therefore a key step in optimizing the synthesis.

Solvent General Effect on Copper-Catalyzed Amidine Synthesis
Toluene Generally effective, promotes reaction.
Ethyl Acetate Generally effective, promotes reaction.
Tetrahydrofuran (THF) Can be effective, leading to full conversion.
Methanol Can inhibit catalyst activity.
Acetonitrile Can inhibit catalyst activity.

Temperature and Pressure Influences on Reaction Outcomes

Temperature and pressure are critical physical parameters that can significantly impact the rate and efficiency of chemical reactions. The synthesis of N-substituted amidines from unactivated nitriles often requires elevated temperatures to overcome the activation energy barrier. For analogous syntheses, such as the formation of N,N'-dicyclohexylthiourea, a precursor to a related carbodiimide, temperatures in the range of 100-160°C have been reported to be effective.

Similarly, pressure can influence the reaction equilibrium and rate, particularly in reactions involving gaseous reactants or byproducts. In the synthesis of N,N'-dicyclohexylthiourea, pressures ranging from 0.1 to 0.6 MPa have been utilized. While direct data for this compound is limited, these ranges provide a valuable starting point for optimization studies.

Parameter Investigated Range (based on analogous reactions) General Influence
Temperature 100 - 160 °C Higher temperatures often required for unactivated nitriles.
Pressure 0.1 - 0.6 MPa Can influence reaction kinetics and equilibrium.

Catalyst Selection and Loading in Synthetic Transformations

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of N-substituted amidines, both copper and palladium catalysts have demonstrated considerable utility.

Palladium Catalysis: Palladium complexes, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and palladium(II) acetate (Pd(OAc)2), are well-established catalysts for cross-coupling reactions, including the N-arylation of amidines. While less directly applicable to the synthesis of N,N'-dicycloalkyl amidines from nitriles, these catalysts are pivotal in alternative synthetic routes. The optimization of palladium catalyst loading is also crucial, with typical loadings ranging from 0.5 mol% to 5 mol%. The choice of ligands associated with the palladium center is also a key factor in determining the catalyst's activity and selectivity.

Catalyst Type Common Examples Typical Loading Range Notes
Copper CuI, Cu(OAc)2 0.01 - 10 mol% Effective for coupling amines and nitriles.
Palladium Pd2(dba)3, Pd(OAc)2 0.5 - 5 mol% Primarily used in N-arylation and cross-coupling reactions.

Reactivity and Mechanistic Investigations of N Cyclohexylcyclohexanecarboximidamide

Fundamental Reaction Mechanisms Involving N-cyclohexylcyclohexanecarboximidamide

The reactivity of this compound is dominated by the amidine functional group (-C(=NH)-NH-), which imparts strong basicity and distinct nucleophilic and electrophilic characteristics to the molecule.

Amidines are among the strongest organic, non-ionic bases. The high basicity of this compound is attributable to the delocalization of the positive charge in its conjugate acid, the amidinium ion. Upon protonation of the sp²-hybridized imino nitrogen, the resulting cation is stabilized by resonance, which effectively distributes the charge across both nitrogen atoms.

The proton transfer equilibrium in an aqueous solution can be represented as follows: C₆H₁₁C(=NC₆H₁₁)(NH₂) + H₂O ⇌ [C₆H₁₁C(NHC₆H₁₁)(NH₂)]⁺ + OH⁻

This equilibrium lies significantly to the right, reflecting the compound's strong tendency to accept a proton. askfilo.com The pKa of the conjugate acid is expected to be high, likely in the range of 12-14, similar to other N,N'-disubstituted amidines. This makes it a more potent base than amines or anilines.

Table 1: Estimated Acid-Base Properties of this compound

PropertyEstimated ValueSignificance
pKa (of conjugate acid)12.5 - 13.5Indicates very strong basicity in its neutral form.
Protonation SiteImino Nitrogen (=N-)Leads to a resonance-stabilized amidinium cation.

The dual reactivity of this compound allows it to act as both a nucleophile and, under certain conditions, an electrophile. wikipedia.org

Nucleophilic Reactivity : The primary site of nucleophilicity is the amino nitrogen (-NH₂) due to its lone pair of electrons. This site can participate in nucleophilic substitution or addition reactions. byjus.comorganic-chemistry.org The imino nitrogen can also act as a nucleophile, though its reactivity is often channeled through its basicity. In its deprotonated, anionic form, the amidinate becomes a significantly stronger and bidentate nucleophile.

Electrophilic Reactivity : The imidamide carbon atom is inherently electrophilic due to the electron-withdrawing effect of the two adjacent nitrogen atoms. This electrophilicity is greatly enhanced upon protonation. The resulting amidinium ion is highly susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. byjus.comwikipedia.org This pathway is central to the hydrolysis of amidines and their use as precursors for other functional groups.

Table 2: Nucleophilic and Electrophilic Characteristics

Reactivity TypeReactive SiteActivating ConditionsPotential Reactions
Nucleophilic Amino Nitrogen (-NH₂)Neutral or basic mediaAlkylation, Acylation
Electrophilic Imidamide CarbonAcidic media (protonation)Nucleophilic addition, Hydrolysis

The involvement of this compound in radical reactions is less common but mechanistically plausible. The philicity of a radical—its tendency to react with electron-rich (nucleophilic) or electron-poor (electrophilic) species—depends on its electronic nature. nih.gov

A radical cation of this compound could be generated via a one-electron oxidation, likely removing an electron from the nitrogen lone pair. Such species are electron-deficient and would behave as electrophiles. beilstein-journals.org Conversely, a neutral radical could potentially be formed by hydrogen atom abstraction from one of the C-H bonds on the cyclohexyl rings. Carbon-centered radicals of this type are generally considered nucleophilic, meaning they would preferentially react with electron-deficient substrates. nih.gov

Electronic Structure and Reactive Intermediates

Computational chemistry provides powerful tools for understanding the electronic properties that govern the reactivity of molecules like this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.melibretexts.org

HOMO : For this compound, the HOMO is predicted to be a non-bonding orbital predominantly localized on the lone pair of the amino nitrogen. This high-energy orbital is readily available to donate its electron pair, explaining the molecule's role as a Lewis base and a nucleophile. youtube.com Reactions with electrophiles involve the interaction of the electrophile's LUMO with the amidine's HOMO. libretexts.org

LUMO : The LUMO is expected to be the π* (antibonding) orbital associated with the C=N double bond. This orbital is capable of accepting electrons from a nucleophile. youtube.com The energy of this LUMO is lowered upon protonation, making the molecule a much better electron acceptor and thus more electrophilic.

The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability. A smaller gap generally corresponds to higher reactivity. nih.gov

Table 3: Predicted Frontier Molecular Orbital Properties

OrbitalPredicted LocationRole in Reactivity
HOMO Non-bonding orbital on the amino (-NH₂) nitrogenElectron donor; site of protonation and reaction with electrophiles.
LUMO π* orbital of the C=N bondElectron acceptor; site of attack by nucleophiles.
HOMO-LUMO Gap ModerateSuggests good stability but accessible reactivity.

Any chemical reaction proceeds through a high-energy transition state that lies on the reaction coordinate between reactants and products. Computational analysis, often using Density Functional Theory (DFT), can be employed to model these transient structures. researchgate.net

For a reaction involving this compound, such as its hydrolysis under acidic conditions, transition state analysis would reveal key structural information. The modeled transition state for the rate-determining step (e.g., the attack of a water molecule on the protonated amidinium carbon) would show:

Partial formation of the C-O bond.

Elongation of the C=N double bond as it takes on single-bond character.

A specific geometry of the interacting molecules that minimizes the energy barrier (activation energy) of the reaction.

Analyzing these transition states provides deep mechanistic insights that are often inaccessible through experimental methods alone. researchgate.net

Table 4: Key Parameters in a Hypothetical Transition State Analysis (Acid-Catalyzed Hydrolysis)

ParameterDescriptionExpected Finding
Activation Energy (ΔG‡) The energy barrier for the reaction.A moderate value, consistent with a reaction that proceeds at a measurable rate.
Key Bond Distances Lengths of bonds being formed or broken.Partial C-O bond, elongated C-N bonds in the forming tetrahedral intermediate.
Imaginary Frequency A vibrational mode corresponding to the reaction coordinate.One negative frequency, confirming the structure as a true transition state.

Lack of Publicly Available Research Data on the Tautomerism and Isomerization Dynamics of this compound

Extensive searches of scholarly databases and scientific literature have revealed a significant gap in the available research concerning the tautomerism and isomerization dynamics of the chemical compound this compound. Despite targeted inquiries into its potential tautomeric forms and the dynamics of their interconversion, no specific studies, spectroscopic analyses, or computational investigations detailing these properties for this particular molecule could be located.

The study of tautomerism, a form of constitutional isomerism where isomers of a compound can readily interconvert, is fundamental to understanding the reactivity, stability, and biological activity of molecules. Similarly, isomerization dynamics provide insight into the energy landscapes and pathways of molecular transformations. However, it appears that this compound has not been the subject of such detailed mechanistic investigations, or at least, the findings have not been published in publicly accessible scientific literature.

Therefore, the generation of a detailed article with data tables and in-depth research findings on the "Tautomerism and Isomerization Dynamics of this compound" is not possible at this time due to the absence of foundational research on the topic. Further experimental or computational studies would be required to elucidate these specific aspects of its chemical behavior.

No Catalytic Applications Found for this compound in Scientific Literature

Despite a comprehensive review of available scientific databases and literature, no specific information regarding the catalytic applications of the chemical compound this compound could be located. As a result, the requested article focusing on its role in organic transformations cannot be generated at this time.

Extensive searches were conducted to find data on the use of this compound as an organocatalyst, in enantioselective catalysis, or in activation and functionalization processes. Similarly, investigations into its potential derivatives as ligands in metal catalysis, including their role in forming transition metal complexes and their activity in homogeneous or heterogeneous systems, yielded no relevant results.

The inquiry also extended to identifying any specific organic transformations that are catalyzed or mediated by this compound. This too did not produce any published research or data.

It is possible that this compound is a novel compound with catalytic applications that have not yet been reported in publicly accessible scientific literature. Alternatively, it may be a compound that has been synthesized but not yet evaluated for its catalytic potential.

Without any foundational research on this specific molecule, it is not possible to provide a "thorough, informative, and scientifically accurate" article as requested, as this would require speculation and would not be based on verifiable scientific findings.

Should research on the catalytic applications of this compound become available in the future, an article based on the provided outline could then be generated. At present, the lack of data prevents the fulfillment of this request.

Catalytic Applications and Role in Organic Transformations

Specific Organic Transformations Catalyzed or Mediated by N-cyclohexylcyclohexanecarboximidamide

Hydrosilylation Reactions

No research has been found to indicate that this compound catalyzes the addition of silicon hydrides across double or triple bonds.

Cycloaddition Reactions

There is no available data to support the use of this compound as a catalyst in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions.

Condensation and Elimination Reactions

The role of this compound as a catalyst in condensation or elimination reactions has not been described in the reviewed literature.

Mechanistic Insights into Catalytic Cycles

Given the lack of documented catalytic applications for this compound, there is consequently no information available regarding the mechanistic pathways of any potential catalytic cycles involving this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on N-cyclohexylcyclohexanecarboximidamide

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netfaccts.de It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. researchgate.net For a molecule like this compound, DFT calculations would be employed to predict a variety of properties.

Electronic Structure: DFT can determine the molecule's ground-state electronic energy, the spatial distribution of electron density, and the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Geometric Optimization: By finding the minimum energy with respect to atomic positions, DFT can predict the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculations of the second derivatives of the energy with respect to atomic displacements yield vibrational frequencies. These can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the predicted structure.

Reactivity Prediction: The calculated electronic properties provide insights into the molecule's reactivity. For instance, the molecular electrostatic potential (MESP) map, derived from the electron density, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is most likely to interact with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netwikipedia.org Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the system's time evolution. wikipedia.org

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The two cyclohexyl rings and the C-N single bonds allow for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This provides a dynamic picture of the molecule's shape and flexibility at a given temperature.

Solvent Effects: By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can model how the solvent influences the conformation and dynamics of this compound.

Intermolecular Interactions: MD is used to study how the molecule interacts with other molecules, such as receptors or substrates in a biological context. It can predict binding affinities and modes of interaction by simulating the complex's behavior over time.

Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity concepts using descriptors derived from the change in electron density. researchgate.netmdpi.comcumhuriyet.edu.tr These descriptors help predict the most reactive sites within a molecule.

Fukui Functions and Dual Descriptors

The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. rsc.orgnih.gov It helps identify the sites most susceptible to different types of chemical attack. nih.gov

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor). It identifies the best sites for accepting an electron.

f-(r): for electrophilic attack (attack by an electron acceptor). It identifies the best sites for donating an electron.

f0(r): for radical attack.

The dual descriptor , Δf(r), is another powerful tool derived from the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It can unambiguously identify sites for nucleophilic attack (where Δf(r) > 0) and electrophilic attack (where Δf(r) < 0). researchgate.net For this compound, calculating these descriptors would pinpoint which atoms in the amidine core and the cyclohexyl rings are most reactive and the nature of that reactivity.

Conceptual DFT Approaches

Conceptual DFT defines several global reactivity descriptors that characterize the molecule as a whole. researchgate.nettaylorfrancis.com These are typically calculated from the energies of the neutral (N), anionic (N+1), and cationic (N-1) forms of the molecule, often approximated using the energies of the HOMO and LUMO.

Key global descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The inverse of hardness (S = 1/2η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

By calculating these indices for this compound, one could quantitatively rank its reactivity compared to other molecules and predict its behavior in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from such calculations. Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.

DescriptorValue (Illustrative)Interpretation
Global Descriptors
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability
Chemical Hardness (η)3.85 eVResistant to change in electron configuration
Electrophilicity (ω)1.45 eVModerate electrophile
Local Descriptors
Max f+(r) siteImine Carbon (C=N)Most likely site for nucleophilic attack
Max f-(r) siteAmine Nitrogen (N-H)Most likely site for electrophilic attack
Max Δf(r) > 0Imine Carbon (C=N)Confirmed site for nucleophilic attack
Max Δf(r) < 0Amine Nitrogen (N-H)Confirmed site for electrophilic attack

Computational Design of Novel this compound Derivatives

The computational design of novel derivatives of this compound is a strategic approach to modulate its physicochemical and potential pharmacological properties. By employing computational techniques, researchers can predict the effects of structural modifications on a molecule's behavior, thereby guiding synthetic efforts toward compounds with desired characteristics. This in silico approach accelerates the discovery process and reduces the costs associated with synthesizing and testing new compounds. nih.gov

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are central to the computational design of new derivatives. nih.gov QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound derivatives, this would involve creating a dataset of analogues with varying substituents on the cyclohexyl rings and correlating their structural features with a specific activity.

Molecular docking simulations can predict the binding orientation and affinity of a ligand to a biological target. nih.gov If this compound were being investigated as an inhibitor of a particular enzyme, for example, docking studies could be used to design derivatives that form more favorable interactions with the enzyme's active site, thus enhancing their inhibitory potency. researchgate.net

The design process often focuses on modifying peripheral functional groups. For instance, introducing electron-donating or electron-withdrawing groups to the cyclohexyl rings can alter the electronic properties of the amidine core, which may influence its reactivity and binding capabilities. The table below illustrates hypothetical modifications and their predicted impact on a key property, such as binding affinity to a target protein, based on common principles of medicinal chemistry.

Table 1: Computationally Designed Derivatives of this compound and Their Predicted Properties.
DerivativeSubstituentPosition of SubstitutionPredicted Change in Binding Affinity (kcal/mol)Rationale for Design
1-OH (hydroxyl)4-position of N-cyclohexyl ring-1.5Introduction of a hydrogen bond donor to interact with polar residues in a binding site.
2-NH2 (amino)4-position of C-cyclohexyl ring-2.0Addition of a basic group to form salt bridges and hydrogen bonds.
3-F (fluoro)2-position of N-cyclohexyl ring-0.8Enhancement of metabolic stability and potential for halogen bonding.
4-CF3 (trifluoromethyl)4-position of C-cyclohexyl ring-1.2Increased lipophilicity and potential for strong dipole interactions.
5-COOH (carboxyl)3-position of N-cyclohexyl ring-2.5Introduction of an acidic group to form strong ionic interactions and hydrogen bonds.

Reaction Pathway Elucidation and Energy Profile Mapping

Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. acs.orgrsc.org This information is crucial for understanding reaction kinetics and optimizing reaction conditions.

The synthesis of amidines can proceed through various pathways, such as the nucleophilic addition of an amine to a nitrile. semanticscholar.org A computational study on the formation of this compound from cyclohexanecarbonitrile (B123593) and cyclohexylamine (B46788) would involve calculating the Gibbs free energy of reactants, intermediates, transition states, and products.

The reaction pathway can be visualized through an energy profile map, which plots the Gibbs free energy against the reaction coordinate. The peaks on this profile represent transition states, and the valleys correspond to intermediates. The height of the energy barrier from a reactant or intermediate to a transition state determines the rate of that step.

For instance, a proposed mechanism for the formation of this compound could involve the following steps:

Activation of the nitrile: This could be achieved through protonation or coordination to a Lewis acid catalyst.

Nucleophilic attack: The nitrogen atom of cyclohexylamine attacks the activated nitrile carbon.

Proton transfer: Intramolecular or intermolecular proton transfers occur to form the final amidine product.

The table below presents hypothetical calculated energy values for a proposed reaction pathway for the synthesis of this compound, illustrating the kind of data generated from such a computational study.

Table 2: Calculated Gibbs Free Energies for the Reaction Pathway of this compound Synthesis.
Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)Description
ReactantsCyclohexanecarbonitrile + Cyclohexylamine0.0Initial state of the reactants.
Transition State 1 (TS1)[Activated Nitrile-Cyclohexylamine]‡+25.0Transition state for the nucleophilic attack.
Intermediate 1 (INT1)Protonated imidate intermediate+5.0Result of the nucleophilic addition.
Transition State 2 (TS2)[Proton Transfer]‡+15.0Transition state for the tautomerization step.
ProductThis compound-10.0Final product of the reaction.

By analyzing the energy profile, the rate-determining step of the reaction can be identified, which corresponds to the highest energy barrier in the pathway. nih.gov In the hypothetical example above, the nucleophilic attack (Reactants to TS1) would be the rate-determining step with an activation energy of 25.0 kcal/mol. This kind of detailed mechanistic insight allows for the rational design of catalysts and the optimization of reaction conditions to improve the yield and efficiency of the synthesis of this compound and its derivatives. acs.org

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no publicly available ¹H NMR, ¹³C NMR, heteronuclear NMR, 2D NMR, IR, Raman, or mass spectrometry data could be located. The CAS Registry Number for this compound has been identified as 166985-87-1, but this information did not lead to any published experimental or high-quality predicted spectra.

The absence of this data in scientific literature and chemical databases prevents the creation of a detailed and scientifically accurate article adhering to the user's specified outline. Generating such an article without factual spectroscopic information would require speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic and analytical methodologies for research on "this compound" cannot be provided at this time due to the unavailability of the necessary foundational data.

Advanced Spectroscopic and Analytical Methodologies for Research on N Cyclohexylcyclohexanecarboximidamide

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photochemistry

General studies on other amidine derivatives indicate that their electronic absorption and emission properties are highly sensitive to substituents and solvent polarity. For instance, research on fluorescent benzanthrone-amidine derivatives has shown that increasing solvent polarity can lead to a larger Stokes shift and a decrease in quantum yield. nih.gov The photochemical behavior, including potential electronic transitions like n→π* and π→π*, would need to be investigated experimentally for N-cyclohexylcyclohexanecarboximidamide to provide any factual data. Without such studies, no data tables on its electronic transitions can be generated.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on other N,N'-substituted guanidines and N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have revealed how different substituents and intramolecular hydrogen bonding patterns dictate the molecular conformation and crystal packing. mdpi.commdpi.comntnu.no For this compound, a single-crystal XRD analysis would be required to determine its crystal system, space group, unit cell dimensions, and the specific bond lengths and angles of its solid-state structure. In the absence of such a crystallographic study, no data on its solid-state structure can be presented.

Combined Spectroscopic and Computational Approaches for Comprehensive Analysis

The integration of experimental spectroscopic data with quantum chemical calculations, often using Density Functional Theory (DFT), provides deeper insights into molecular structure, vibrational modes, and electronic properties. acs.orgnih.gov For example, computational studies on related amide and amidine systems have been used to assign vibrational frequencies, predict UV-Vis spectra, and understand rotational isomerism. acs.orgnih.govresearchgate.net A comprehensive analysis of this compound would involve correlating experimentally obtained spectra (IR, Raman, NMR, UV-Vis) with theoretical calculations to build a robust model of its molecular properties. As no experimental spectra or computational studies for this specific compound have been published, this comprehensive analysis is not possible.

Thermodynamic and Kinetic Aspects of Reactions Involving N Cyclohexylcyclohexanecarboximidamide

Reaction Kinetics and Rate Law Determination

The kinetics of reactions involving N-cyclohexylcyclohexanecarboximidamide, such as its formation or hydrolysis, are fundamental to optimizing reaction conditions and understanding the reaction mechanism.

The rate of a chemical reaction is described by its rate law, which expresses the relationship between the rate of reaction and the concentration of reactants. For a reaction involving this compound, the rate law is determined experimentally by systematically varying the concentrations of the reactants and measuring the effect on the initial reaction rate.

Table 7.1: Hypothetical Rate Data for the Formation of this compound

Experiment[Cyclohexylamine] (mol/L)[Cyclohexanecarbonitrile] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

This data is illustrative and serves to demonstrate the principles of rate law determination.

The effect of temperature on the rate constant of a reaction is described by the Arrhenius equation:

k = A e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor (related to the frequency of collisions), Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. noaa.gov An increase in temperature generally leads to a significant increase in the reaction rate, as more molecules possess sufficient kinetic energy to overcome the activation energy barrier.

Table 7.2: Hypothetical Temperature Dependence of the Rate Constant for a Reaction of this compound

Temperature (K)Rate Constant, k (L/mol·s)
2980.015
3080.032
3180.065

This data is for illustrative purposes.

Reaction Thermodynamics and Equilibrium Studies

Thermodynamic studies of reactions involving this compound provide information about the spontaneity and position of equilibrium of a reaction.

The Gibbs free energy change (ΔG) is a measure of the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous process. It is related to the enthalpy change (ΔH), which is the heat absorbed or released during a reaction, and the entropy change (ΔS), which is the change in disorder.

ΔG = ΔH - TΔS

For the hydrolysis of amidines, which is analogous to amide hydrolysis, the reaction is typically exothermic (negative ΔH). The hydrolysis of formamide, for instance, has a calculated reaction enthalpy of around -20 to -25 kJ/mol. acs.org

Table 7.3: Hypothetical Thermodynamic Data for the Hydrolysis of this compound at 298 K

Thermodynamic ParameterValue
ΔH° (kJ/mol)-25
ΔS° (J/mol·K)-15
ΔG° (kJ/mol)-20.5

This data is illustrative and based on analogous compounds.

Entropy (ΔS) plays a crucial role in determining the spontaneity of a reaction. Reactions that lead to an increase in the number of molecules or a change from a more ordered to a less ordered state generally have a positive entropy change. In the case of amidine hydrolysis, where one molecule of amidine and one molecule of water react to form a carboxylic acid and an amine, the change in the number of moles of solute is minimal, and the entropy change may be small and can be either positive or negative depending on the specific structures and solvation effects.

Activation Energy and Transition State Theory

Transition state theory provides a framework for understanding the rates of chemical reactions by considering the properties of the activated complex, or transition state. The activation energy (Ea) is the minimum energy required for reactants to transform into products.

Computational studies on the reactions of amidines have been used to calculate activation energies for various reaction pathways. For example, in the reaction of amidines with triazines, the rate-limiting step was identified as the initial nucleophilic attack, with a calculated free energy barrier of 17.2 kcal/mol (approximately 72 kJ/mol). nih.gov This value provides an estimate of the activation energy for this type of reaction. The transition state is the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility of the reaction.

In-depth Analysis of Solvent and Medium Effects on the Thermodynamics and Kinetics of Reactions Involving this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the understanding of how solvents and reaction media influence the thermodynamic and kinetic properties of reactions involving this compound. Despite the importance of such studies in optimizing reaction conditions and understanding reaction mechanisms, no specific research has been published detailing the effects of solvent polarity, viscosity, or other medium properties on the thermodynamics (such as equilibrium constants, enthalpy, and entropy changes) or kinetics (such as reaction rates and activation energies) of this particular compound.

General chemical principles dictate that the nature of the solvent can profoundly impact chemical reactions. For instance, polar solvents may stabilize charged intermediates or transition states, thereby accelerating reaction rates, while nonpolar solvents might be preferred for reactions involving nonpolar species. These effects are crucial for controlling reaction outcomes and efficiency. However, without specific experimental data or computational studies on this compound, any discussion of solvent effects would be purely speculative and not based on the rigorous, data-driven analysis required for a scientific article.

The absence of research in this specific area means that no data tables or detailed findings can be presented. Further investigation through laboratory experiments or computational modeling is necessary to elucidate the role of the solvent environment on the chemical behavior of this compound. Such studies would be invaluable for the broader chemistry community, particularly for those working in synthetic and physical organic chemistry.

Structure Reactivity Relationships and Design Principles for N Cyclohexylcyclohexanecarboximidamide Analogues

Elucidating Electronic and Steric Effects on Reactivity

The chemical behavior of N-cyclohexylcyclohexanecarboximidamide is governed by a delicate interplay of electronic and steric effects originating from its constituent cyclohexyl and carboximidamide moieties.

Electronic Effects: The nitrogen atoms of the amidine group possess lone pairs of electrons, rendering them basic and nucleophilic. The electron-donating or withdrawing nature of substituents on the cyclohexyl rings can modulate the electron density on these nitrogen atoms, thereby influencing the compound's reactivity. For instance, the introduction of electron-donating groups would be expected to increase the basicity and nucleophilicity of the amidine, making it a more potent catalyst for base-catalyzed reactions. Conversely, electron-withdrawing groups would decrease its basicity.

Steric Effects: The bulky cyclohexyl groups exert significant steric hindrance around the amidine core. This steric bulk can influence reactivity in several ways. It can hinder the approach of reactants to the catalytic center, thereby reducing reaction rates. researchgate.net However, this steric hindrance can also be beneficial, for instance, by providing a chiral environment that can induce stereoselectivity in a reaction. The chair conformation of the cyclohexyl rings further contributes to the steric environment, with axial and equatorial substituents creating distinct steric demands.

The following table illustrates the potential impact of hypothetical substituents on the electronic and steric properties of this compound analogues.

Substituent (on cyclohexyl ring)Electronic EffectExpected Impact on Amidine BasicitySteric EffectExpected Impact on Reactivity
-CH₃ (Methyl)Electron-donatingIncreaseModerateMay decrease rate due to steric hindrance
-OCH₃ (Methoxy)Electron-donatingIncreaseModerateMay decrease rate due to steric hindrance
-NO₂ (Nitro)Electron-withdrawingDecreaseModerateMay alter selectivity due to electronic changes
-C(CH₃)₃ (tert-Butyl)Electron-donatingIncreaseHighSignificant decrease in rate due to steric hindrance

This table presents expected trends based on general principles of organic chemistry, as specific experimental data for these analogues is not available.

Conformational Analysis and its Impact on Reaction Pathways

The cyclohexane (B81311) rings predominantly adopt a chair conformation to minimize angular and torsional strain. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid 1,3-diaxial interactions. The specific conformation of the cyclohexyl groups will dictate the steric environment around the amidine core, influencing which reaction pathways are favored.

Rotation around the C-N single and C=N double bonds of the amidine functionality is also a key conformational consideration. While rotation around the C=N double bond is typically restricted, rotation around the C-N single bonds can lead to different rotamers. Computational studies on related N,N'-disubstituted amidines are necessary to determine the relative energies of these conformers and the rotational barriers between them. mdpi.com The preferred conformation will likely be the one that minimizes steric clashes between the two bulky cyclohexyl groups.

The interplay between the chair conformations of the cyclohexyl rings and the rotational isomers of the amidine group creates a complex potential energy surface. The accessibility of different conformations can directly impact reaction pathways by either pre-organizing the molecule for a specific reaction or by presenting a high-energy barrier to a particular transition state.

Conformational FeatureDescriptionImpact on Reaction Pathways
Cyclohexyl Ring ConformationPredominantly chair conformation with equatorial preference for substituents.Influences the steric accessibility of the amidine core. Can create a chiral pocket influencing stereoselectivity.
C-N Bond RotationRotation around the C-N single bonds leads to different rotamers.Determines the relative orientation of the cyclohexyl groups, affecting the overall shape and steric hindrance of the molecule.
C=N Bond IsomerismPotential for (E) and (Z) isomers.The dominant isomer will present a specific spatial arrangement of substituents, influencing substrate approach.

This table is based on established principles of conformational analysis applied to the structure of this compound.

Design Principles for Enhanced Catalytic Activity or Specific Reactivity

The design of this compound analogues with enhanced catalytic activity or specific reactivity hinges on the strategic manipulation of their electronic and steric properties.

To enhance catalytic activity in base-catalyzed reactions, one would aim to increase the basicity of the amidine nitrogen. This can be achieved by introducing electron-donating groups on the cyclohexyl rings. However, a balance must be struck, as overly bulky electron-donating groups might sterically hinder the active site and reduce the reaction rate.

To achieve specific reactivity , particularly in asymmetric catalysis, the focus shifts to creating a well-defined chiral environment around the catalytic center. This can be accomplished by:

Introducing chiral substituents on the cyclohexyl rings. These substituents can create a chiral pocket that preferentially binds one enantiomer of a substrate over the other.

Restricting conformational freedom . By introducing bulky groups or creating cyclic structures that lock the conformation of the molecule, the number of accessible reaction pathways can be limited, leading to higher selectivity. wustl.edu

Fine-tuning steric and electronic parameters . A systematic variation of substituents on the cyclohexyl rings can be used to optimize the catalyst for a specific transformation, balancing the need for high reactivity with high selectivity. nih.gov

Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool in the rational design of new catalysts. DFT can be used to predict the geometric and electronic properties of proposed analogues and to model their interactions with substrates, thereby guiding synthetic efforts towards the most promising candidates. wustl.edu

Interplay of Structure with Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

The structural features of this compound analogues can be harnessed to control the selectivity of chemical reactions.

Regioselectivity : In reactions involving substrates with multiple reactive sites, the steric bulk of the catalyst can direct the reaction to the most accessible site. The large cyclohexyl groups can effectively block certain regions of a substrate, forcing the reaction to occur at a less hindered position.

Chemoselectivity : The basicity of the amidine can be tuned to selectively activate one functional group over another in a multifunctional substrate. A mildly basic amidine might only be able to deprotonate the most acidic proton, while a more strongly basic analogue could react with a wider range of functional groups.

Stereoselectivity : This is where the chiral architecture of the catalyst becomes paramount. For this compound analogues to be effective in asymmetric catalysis, they must possess a stable chiral conformation. The inherent chirality of substituted cyclohexyl rings, or the introduction of chiral centers, can create a chiral environment that leads to the preferential formation of one stereoisomer over another. The conformation of the cyclohexyl groups plays a critical role in defining the shape of the catalytic pocket and thus the stereochemical outcome of the reaction. researchgate.net

The following table summarizes how structural modifications can influence different types of selectivity.

Selectivity TypeControlling Structural FeatureDesign Strategy
Regioselectivity Steric hindrance from cyclohexyl groups.Increase or decrease the size of substituents on the cyclohexyl rings to control access to different reactive sites on the substrate.
Chemoselectivity Basicity of the amidine nitrogen.Modify the electronic properties of the cyclohexyl substituents to tune the pKa of the amidine.
Stereoselectivity Chiral environment created by the overall molecular shape.Introduce chiral substituents on the cyclohexyl rings; restrict conformational freedom to create a well-defined chiral pocket.

This table provides a conceptual framework for designing selective catalysts based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexylcyclohexanecarboximidamide?

  • Methodological Answer : A two-step approach is typically employed:

Formation of the carboximidoyl chloride : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to generate the reactive intermediate.

Amidine formation : Treat the intermediate with cyclohexylamine under anhydrous conditions (e.g., in benzene or dichloromethane) with a catalyst like trimethylaluminum to promote nucleophilic substitution.
Reaction progress can be monitored via TLC or FTIR for imine bond formation (~1650–1600 cm⁻¹). Purification via column chromatography is recommended due to potential byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the absence of unreacted amines or residual solvents. Key signals include the amidine proton (~8–9 ppm) and cyclohexyl group protons (~1.0–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₂₃N₂⁺, expected m/z ≈ 207.186).
  • Elemental Analysis : Confirm C, H, and N percentages within ±0.4% of theoretical values .

Q. What solubility and stability considerations are critical for handling this compound in aqueous systems?

  • Methodological Answer :
  • Solubility : Test in graded alcohols (methanol to octanol) and polar aprotic solvents (DMSO, DMF) using UV-Vis spectroscopy. Hydrophobicity from dual cyclohexyl groups suggests limited aqueous solubility; use co-solvents (e.g., 10% DMSO) for biological assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture by storing under nitrogen at –20°C .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates under varying pH (4–10), temperatures (25–60°C), and nucleophile concentrations (e.g., thiols vs. amines). Use stopped-flow spectroscopy for real-time monitoring.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers from cyclohexyl substituents .

Q. What strategies are effective for analyzing the compound’s stability under oxidative stress in biological systems?

  • Methodological Answer :
  • In Vitro Oxidation : Expose the compound to H₂O₂ or cytochrome P450 enzymes (e.g., rat liver microsomes) and track degradation via LC-MS/MS.
  • Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to assess protection efficacy. Use EPR spectroscopy to detect radical intermediates .

Q. How should researchers address discrepancies in reported solubility data across different solvents?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.1), and equilibration time (24 hrs).
  • Analytical Validation : Cross-validate using gravimetric analysis and UV-Vis calibration curves. Consider polymorph screening (PXRD) to rule out crystallographic variations .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kd) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina to predict binding poses, guided by X-ray crystallography data of homologous systems .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA Hazard Code D001).
  • Emergency Procedures : In case of skin contact, wash with 10% polyethylene glycol solution; for inhalation, move to fresh air and monitor for respiratory distress .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic yields and spectroscopic data?

  • Methodological Answer :
  • Detailed Documentation : Include exact molar ratios, solvent batch numbers, and equipment calibration dates.
  • Raw Data Archiving : Deposit NMR FIDs, MS spectra, and chromatograms in repositories like Zenodo or Figshare.
  • Statistical Reporting : Calculate confidence intervals for yields (e.g., 95% CI ± 2%) and report RSD for replicate experiments .

Q. What frameworks guide the ethical reporting of negative or inconclusive results in studies involving this compound?

  • Methodological Answer :
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use platforms like Open Science Framework (OSF) for preprints.
  • MIAME Compliance : For bioassays, follow Minimum Information About a Microarray Experiment standards. Disclose all experimental variables (e.g., humidity fluctuations) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.